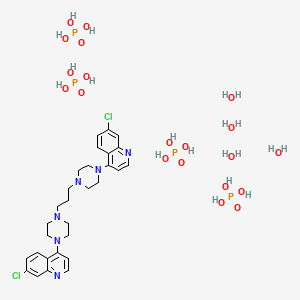

Piperaquine tetraphosphate tetrahydrate

Übersicht

Beschreibung

Piperaquine tetraphosphate tetrahydrate is an antimalarial agent that belongs to the class of bisquinolines. It was first synthesized in the 1960s and extensively used in China and Indochina for malaria prophylaxis and treatment . The compound is characterized by its slow absorption and long biological half-life, making it an effective partner drug with artemisinin derivatives, which are fast-acting but have a short biological half-life .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Piperaquintetraphosphat-Tetrahydrat beinhaltet die Reaktion von 7-Chlor-4-chinolin mit 1,3-Bis(4-piperazinyl)propan in Gegenwart von Phosphorsäure. Die Reaktion erfolgt typischerweise unter kontrollierten Temperatur- und pH-Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Piperaquintetraphosphat-Tetrahydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Oxidation Reactions

Piperaquine undergoes enzymatic oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4 , during metabolic processes. This reaction generates hydroxylated metabolites, which are further oxidized to carboxylic acid derivatives.

Key Findings :

-

Hydroxylation at the terminal piperazine ring forms hydroxy-piperaquine , which undergoes subsequent hydrolysis and oxidation to yield a carboxylic acid metabolite (M1) .

-

Oxidation pathways contribute to its long terminal half-life (20–30 days) and tissue distribution .

Table 1: Oxidation Pathways

| Reaction Step | Enzyme/Reagent | Major Product | Biological Impact |

|---|---|---|---|

| Hydroxylation | CYP3A4 | Hydroxy-piperaquine | Intermediate metabolite |

| Further oxidation | Aldehyde dehydrogenase | Carboxylic acid metabolite (M1) | Primary route of elimination |

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with degradation observed under acidic conditions. Hydrolysis primarily affects the phosphate groups and quinoline rings.

Key Findings :

-

Degrades in acidic environments (e.g., gastric pH), forming 7-chloro-4-quinoline derivatives .

-

Stability studies show optimal storage at 4°C in anhydrous conditions to prevent hydration or decomposition .

Table 2: Hydrolysis Conditions and Products

| Condition | Reagent/Environment | Degradation Product | Impact on Efficacy |

|---|---|---|---|

| Acidic pH (≤3) | HCl/H₂O | 7-Chloro-4-quinoline | Reduced antimalarial activity |

| Aqueous solution (25°C) | H₂O | Partial phosphate dissociation | Altered solubility |

Thermal Decomposition

Thermal stability studies indicate decomposition at elevated temperatures, affecting both the phosphate and quinoline moieties.

Key Findings :

-

Decomposes above 150°C , releasing phosphoric acid and forming chlorinated aromatic byproducts .

-

Thermal degradation products include dichloroquinoline derivatives, which lack antimalarial activity .

Photochemical Reactivity

While direct photodegradation data is limited, structural analogs suggest potential sensitivity to UV light, necessitating protection from prolonged light exposure during storage .

Interaction with Biological Nucleophiles

Piperaquine binds to heme in malaria parasites, preventing its detoxification. This interaction is non-enzymatic and involves π-π stacking and ionic interactions with heme’s porphyrin ring .

Table 3: Heme Interaction Mechanism

| Interaction Type | Binding Site | Biological Consequence |

|---|---|---|

| π-π stacking | Quinoline rings | Heme sequestration |

| Ionic bonding | Protonated piperazine | Inhibition of hemozoin formation |

Synthetic and Industrial Reactions

While not direct reactions of the compound, its synthesis involves:

Wissenschaftliche Forschungsanwendungen

Piperaquintetraphosphat-Tetrahydrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Verwendung in der pharmazeutischen Industrie zur Herstellung von Antimalariamedikamenten.

5. Wirkmechanismus

Piperaquintetraphosphat-Tetrahydrat übt seine antimalariellen Wirkungen aus, indem es den Häm-Detoxifizierungsweg in Plasmodium-Parasiten hemmt. Die Verbindung reichert sich in der Verdauungsvakuole des Parasiten an und interferiert mit der Umwandlung von Häm zu Hämozoin, was zur Anhäufung von toxischem Häm und anschließendem Absterben des Parasiten führt . Die genauen molekularen Ziele und beteiligten Pfade ähneln denen von Chloroquin .

Ähnliche Verbindungen:

Chloroquin: Ein weiteres Bisquinolin-Antimalariamittel mit einem ähnlichen Wirkmechanismus, aber kürzerer biologischer Halbwertszeit.

Mefloquin: Eine Chinolinmethanolverbindung mit einem anderen Wirkmechanismus und längerer Halbwertszeit.

Dihydroartemisinin: Ein Artemisinin-Derivat, das in Kombination mit Piperaquinen zur Steigerung der antimalariellen Wirksamkeit eingesetzt wird

Einzigartigkeit: Piperaquintetraphosphat-Tetrahydrat ist aufgrund seiner langen biologischen Halbwertszeit und langsamen Absorption einzigartig, was es zu einem idealen Partnermedikament für schnell wirkende Artemisinin-Derivate macht. Diese Kombination führt zu einem synergistischen Effekt, der die Behandlungswirksamkeit verbessert und das Risiko der Resistenzentwicklung verringert .

Wirkmechanismus

Piperaquine tetraphosphate tetrahydrate exerts its antimalarial effects by inhibiting the haem detoxification pathway in Plasmodium parasites. The compound accumulates in the parasite’s digestive vacuole and interferes with the conversion of haem to hemozoin, leading to the accumulation of toxic haem and subsequent parasite death . The exact molecular targets and pathways involved are similar to those of chloroquine .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: Another bisquinoline antimalarial agent with a similar mechanism of action but shorter biological half-life.

Mefloquine: A quinoline methanol compound with a different mechanism of action and longer half-life.

Dihydroartemisinin: An artemisinin derivative used in combination with piperaquine for enhanced antimalarial efficacy

Uniqueness: Piperaquine tetraphosphate tetrahydrate is unique due to its long biological half-life and slow absorption, making it an ideal partner drug for fast-acting artemisinin derivatives. This combination provides a synergistic effect, improving treatment efficacy and reducing the risk of resistance development .

Biologische Aktivität

Piperaquine tetraphosphate tetrahydrate is an antimalarial compound primarily used in combination therapies for treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This article provides a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, clinical efficacy, and potential drug interactions.

Piperaquine functions by interfering with the heme detoxification process in malaria parasites. It binds to toxic heme, preventing its polymerization into non-toxic forms, thereby leading to parasite death. This mechanism is similar to that of chloroquine but is effective against strains resistant to chloroquine .

Pharmacokinetics

The pharmacokinetic profile of piperaquine indicates that it has a long half-life, allowing for once-daily dosing in combination therapies. Studies show that piperaquine is metabolized primarily through the CYP3A4 enzyme pathway, which can lead to significant drug-drug interactions. For instance, co-administration with CYP3A4 inhibitors can increase plasma concentrations of piperaquine, potentially exacerbating side effects such as QTc prolongation .

Table 1: Pharmacokinetic Parameters of Piperaquine

| Parameter | Value |

|---|---|

| Half-life | 3-6 days |

| Bioavailability | ~50% |

| Volume of distribution | 200-400 L |

| Metabolism | CYP3A4 |

| Excretion | Renal (urine) |

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of piperaquine in various populations. It is often used in combination with dihydroartemisinin (DHA) in fixed-dose combinations (FDCs). A study involving children in Uganda showed that a three-day regimen significantly reduced malaria incidence compared to placebo .

Case Study: Efficacy in Pediatric Populations

- Study Design : Randomized controlled trial comparing DHA-piperaquine with standard care.

- Participants : 184 children diagnosed with malaria.

- Results : The combination therapy resulted in a significant reduction in parasitemia and improved clinical outcomes.

Drug Interactions

Piperaquine's interaction profile is crucial for its clinical use. It can affect and be affected by various medications:

- Inhibitors of CYP3A4 : Increase piperaquine levels (e.g., ketoconazole).

- Inducers of CYP3A4 : Decrease piperaquine levels (e.g., rifampicin).

- Other Antimalarials : Caution is advised when combining with other antimalarials due to potential additive effects on QTc prolongation .

Table 2: Significant Drug Interactions with Piperaquine

| Drug Class | Interaction Type | Effect on Piperaquine Levels |

|---|---|---|

| CYP3A4 Inhibitors | Increase | Potential toxicity |

| CYP3A4 Inducers | Decrease | Reduced efficacy |

| Other Antimalarials | Additive | Increased risk of side effects |

Research Findings

Recent studies have focused on optimizing the dosing regimens and understanding the pharmacodynamics of piperaquine. A systematic review highlighted its role in malaria chemoprevention, particularly among vulnerable populations such as pregnant women and children .

Summary of Findings

- Efficacy Against Resistant Strains : Piperaquine remains effective against chloroquine-resistant P. falciparum.

- Safety Profile : Generally well-tolerated; however, monitoring for QTc prolongation is recommended.

- Long-term Use : Ongoing studies are assessing the long-term safety and efficacy of repeated courses in endemic areas.

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQDGFOKTXHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52Cl2N6O20P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238640 | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

999.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915967-82-7 | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915967827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine tetraphosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline tetraphosphate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854D7K8LXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.